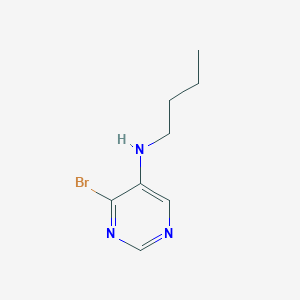

4-bromo-N-butylpyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-butylpyrimidin-5-amine is a useful research compound. Its molecular formula is C8H12BrN3 and its molecular weight is 230.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Introduction to 4-Bromo-N-butylpyrimidin-5-amine

This compound is a chemical compound that has garnered attention in various fields of scientific research due to its potential biological activities. This compound, characterized by its unique pyrimidine structure, features a bromine atom at the 4-position and a butyl group attached to the nitrogen at the 5-position. The molecular formula of this compound is C8H11BrN4, and it has a molecular weight of approximately 244.1 g/mol.

Medicinal Chemistry

This compound has been explored for its potential as an antitumor agent . Research indicates that compounds with similar structures may inhibit specific enzymes involved in cancer cell proliferation and apoptosis. For instance, pyrimidine derivatives are often studied for their ability to act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Case Study: Anticancer Activity

A study evaluating various pyrimidine derivatives demonstrated that compounds like this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies with fewer side effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities . Similar bromopyrimidine derivatives have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition Studies

In biochemical research, this compound is being studied for its interactions with various enzymes, particularly those involved in signal transduction pathways. For example, it may act as an inhibitor of tyrosine kinases, which are pivotal in regulating cellular functions such as growth and differentiation. The compound's ability to modulate these pathways positions it as a candidate for further development in therapeutic applications.

Synthesis and Chemical Applications

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving bromo-pyrimidine derivatives. The synthetic routes typically yield high purity and can be adapted to produce various analogs for further biological testing .

Table 1: Biological Activities of this compound

Table 2: Synthesis Methods for this compound

| Method Description | Key Reagents | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Bromo-pyrimidine + Butyl amine | High |

| Coupling reactions with activated esters | Various acyl chlorides | Moderate |

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The bromine atom at the 4-position of the pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr) with nucleophiles such as amines, thiols, or alkoxides. This reaction typically requires activation of the leaving group (Br) and is facilitated by electron-deficient aromatic rings.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic substitution | Nucleophile (e.g., NH₂⁻, SH⁻), base (K₂CO₃), solvent | Substituted pyrimidine derivative |

Cross-Coupling Reactions

The bromine atom at position 4 enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions introduce aryl or vinyl groups at the 4-position, expanding the compound’s structural diversity.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura coupling | Arylboronic acid, Pd catalyst, base (e.g., K₂CO₃) | Aryl-substituted pyrimidine derivative |

Oxidation/Reduction of the Amine Group

The primary amine at position 5 can undergo oxidation or reduction. For example:

-

Oxidation : Conversion to a nitro group or quinazolinone derivative.

-

Reduction : Formation of an imine or amine hydrochloride.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | Oxidizing agent (e.g., KMnO₄, H₂O₂) | Nitro or quinazolinone derivative |

| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Imine or amine hydrochloride |

Alkylation/Acylation of the Amine Group

The amine group at position 5 is reactive toward alkylating or acylating agents, enabling functionalization for biological or material applications.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), base (K₂CO₃) | N-Alkylated pyrimidine derivative |

| Acylation | Acyl chloride (e.g., AcCl), base (Et₃N) | N-Acylated pyrimidine derivative |

Mechanistic Insights

The reactivity of 4-bromo-N-butylpyrimidin-5-amine stems from its electron-deficient pyrimidine ring and nucleophilic amine group. The bromine atom facilitates substitution and coupling, while the amine group allows for diversification via oxidation, reduction, or alkylation. These features make the compound a versatile intermediate in medicinal chemistry and organic synthesis .

Spectral and Analytical Data

| Property | Value | Method |

|---|---|---|

| Molecular formula | C₈H₁₂BrN₃ | Elemental analysis |

| Molecular weight | 230.11 g/mol | Mass spectrometry |

| Purity | ≥95% | HPLC or chromatography |

Comparison with Analogues

| Compound | Structural Feature | Key Difference |

|---|---|---|

| 5-Bromo-N-butylpyrimidin-2-amine | Bromine at position 5 | Position of bromine substituent |

| 5-Bromo-N-(tert-butyl)pyrimidin-2-amine | tert-Butyl group at position 2 | Steric hindrance and stability |

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

4-bromo-N-butylpyrimidin-5-amine |

InChI |

InChI=1S/C8H12BrN3/c1-2-3-4-11-7-5-10-6-12-8(7)9/h5-6,11H,2-4H2,1H3 |

InChI Key |

FCFHLUJCINDUBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CN=CN=C1Br |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.